molecular formula C33H45N3O8 B8104277 DBCO-PEG6-amine

DBCO-PEG6-amine

Cat. No.: B8104277
M. Wt: 611.7 g/mol
InChI Key: SHIACZLTEDAJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG6-amine is a polyethylene glycol-based linker that contains both dibenzocyclooctyne and amine moieties. This compound is widely used in copper-free click chemistry reactions due to the high reactivity of the dibenzocyclooctyne group with azides. The amine group in this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds such as ketones and aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG6-amine typically involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain that terminates in an amine group. The reaction conditions often include the use of organic solvents such as dichloromethane, dimethyl sulfoxide, or dimethylformamide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve a high purity level of 98% or above .

Mechanism of Action

The primary mechanism of action for DBCO-PEG6-amine involves its use in click chemistry reactions. The dibenzocyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition with azides, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications . The amine group allows for further functionalization through reactions with carboxylic acids and activated esters, enabling the formation of amide bonds .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O8/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIACZLTEDAJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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